7,3'-Dihydroxyflavone
Overview
Description
7,3’-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxyflavone typically involves several steps, starting from readily available precursors. One common method involves the use of pyrogallol as a starting material. The synthetic route includes the following steps:
Acetylation: Introduction of an acetyl group to pyrogallol to form an intermediate.
Protection: Protection of phenolic hydroxyl groups to prevent unwanted reactions.
Selective Reduction: Reduction of specific hydroxyl groups.
Aldol Condensation: Reaction with benzaldehyde to form a chalcone intermediate.
Cyclization: Ring-closing reaction under catalytic conditions to form the flavone structure.
Deprotection: Removal of protective groups to yield the final product.
Industrial Production Methods: Industrial production of 7,3’-Dihydroxyflavone follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,3’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Utilizes reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Employs reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7,3’-Dihydroxyflavone, each with distinct chemical and biological properties .
Scientific Research Applications
7,3’-Dihydroxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its role in modulating cellular pathways, including antioxidant defense mechanisms and enzyme inhibition.
Medicine: Explored for its neuroprotective effects, potential in treating neurodegenerative diseases, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7,3’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:
TrkB Receptor Activation: Binds to and activates the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF).
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant defense pathways, protecting cells from oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
7,3’-Dihydroxyflavone is compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its potent neuroprotective effects and TrkB receptor activation.
The uniqueness of 7,3’-Dihydroxyflavone lies in its specific interaction with the TrkB receptor and its potential therapeutic applications in neuroprotection and inflammation .
Properties
IUPAC Name |
7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARIVMCYYQNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347232 | |
Record name | 7,3'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-40-0 | |
Record name | Daizein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,3'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.